4-(Aminomethyl)-2-nitroaniline

Übersicht

Beschreibung

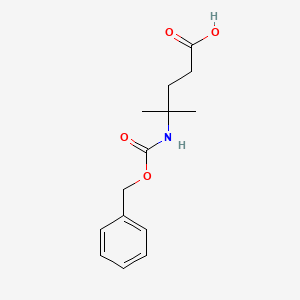

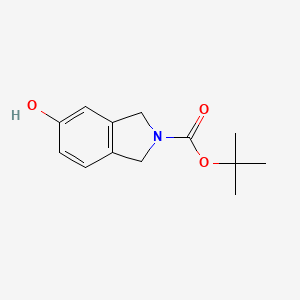

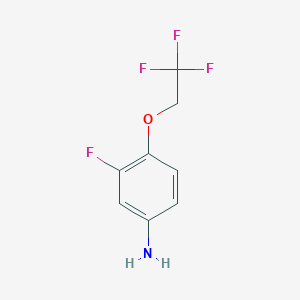

4-(Aminomethyl)-2-nitroaniline is a compound that has been studied for its potential applications in various fields, including nonlinear optics and crystallography. The compound is characterized by the presence of an amino group attached to a benzene ring which is also substituted with a nitro group. This structure has been found to exhibit interesting properties that have prompted researchers to investigate its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of functionalized 4-nitroanilines has been explored through the ring transformation of dinitropyridone with enaminones. This method allows for the introduction of various functional groups into the nitroaniline framework, such as acetyl, benzoyl, and ethoxycarbonyl groups, by simply changing the enaminones used in the reaction . This approach provides a versatile pathway for the synthesis of 4-nitroaniline derivatives with different substituents, which can be tailored for specific applications.

Molecular Structure Analysis

The molecular and crystal structures of nitroaniline derivatives have been extensively studied. For instance, 2-amino-4-nitroaniline has been found to crystallize in a noncentrosymmetric space group, which is significant for its nonlinear optical properties. The ground state of this compound exhibits a quinoide-like structure, while the excited state is aromatic . Additionally, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, revealing that these structures are stabilized by hydrogen bonds and exhibit a layered arrangement with a dimeric motif .

Chemical Reactions Analysis

The chemical behavior of 4-nitroaniline derivatives can be complex due to the presence of both electron-donating and electron-withdrawing groups on the benzene ring. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the amino group. The studies have not provided detailed insights into specific chemical reactions involving 4-(Aminomethyl)-2-nitroaniline, but the general behavior of nitroaniline compounds suggests that they can participate in various organic reactions, such as nucleophilic substitution and electrophilic aromatic substitution, depending on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitroaniline derivatives are influenced by their molecular structure. For example, the noncentrosymmetric crystallization of 2-amino-4-nitroaniline is associated with significant potential for second-order nonlinear optical properties . The vibrational studies and quantum chemical calculations of nitroderivatives of 2-amino-4-methylpyridine provide insights into their IR and Raman wavenumbers, which are important for understanding their vibrational properties . The thermal properties of 4-nitroaniline 4-aminobenzoic acid have been evaluated, showing stability up to 160°C and a sharp melting point at 151°C . These properties are crucial for the application of these compounds in optical and electronic devices.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Biodegradation in Environmental Contamination : Research on nitroaromatic compounds similar to 4-(Aminomethyl)-2-nitroaniline, such as 2-chloro-4-nitroaniline, reveals their use in industrial and agricultural sectors, leading to environmental issues. Strains like Geobacter sp. KT7 and Thauera aromatica KT9 have been found to degrade these compounds anaerobically, suggesting potential environmental cleanup applications (Duc, 2019).

Water Treatment and Removal : The development of nanosorbents, such as γ-Al2O3-bonded-3-chloropropyltrimethoxysilane, has shown potential in binding and removing nitroaniline compounds from water. This suggests applications in purifying water from industrial contaminants (Mahmoud et al., 2016).

Chemical and Material Science

Synthesis of Chemical Compounds : Research shows the use of nitroaniline derivatives, including 4-nitroaniline, in synthesizing various chemical compounds. These compounds have applications in fields like pharmaceuticals, dyes, and corrosion inhibitors (Khan et al., 2013).

Photocatalytic Degradation : Studies on 4-nitroaniline's photocatalytic degradation using TiO2 suspensions and UV radiation indicate its potential in environmental remediation and the development of photocatalytic materials (Gautam et al., 2005).

Pharmaceutical and Biological Research

Antitumor Agents : Derivatives of nitroaniline, such as N,N-bis(2-chloroethyl)anilines with nitro groups, have been explored for their potential as hypoxia-selective anticancer drugs. This indicates possible applications in designing novel therapeutic agents (Palmer et al., 1990).

Biodegradation in Wastewater Treatment : Studies on bacteria like Acinetobacter sp., Citrobacter freundii, and Klebsiella oxytoca show their ability to degrade nitroaniline compounds in dye-contaminated wastewater. This suggests their use in biological wastewater treatment processes (Khalid et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds have been found to target bacterial membranes . These targets play a crucial role in maintaining the structural integrity of the bacteria, making them potential targets for antibacterial development .

Mode of Action

This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .

Result of Action

Based on its proposed mode of action, it can be inferred that the compound may induce changes in protein structure and function, potentially leading to alterations in cellular processes and overall cell physiology .

Eigenschaften

IUPAC Name |

4-(aminomethyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPGEDMAENMAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

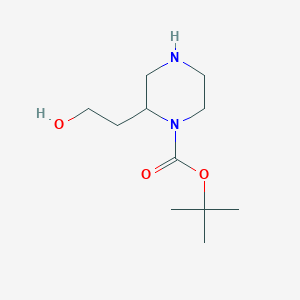

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)